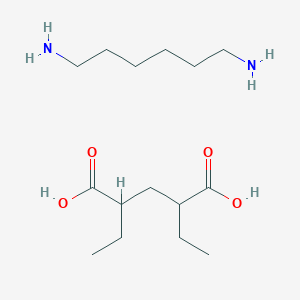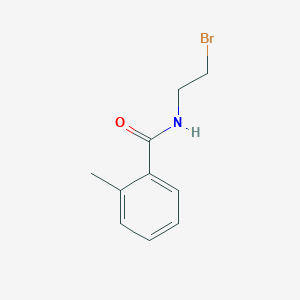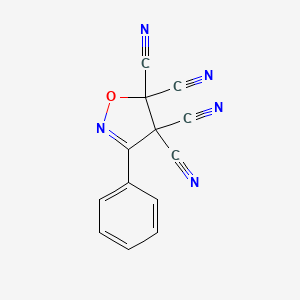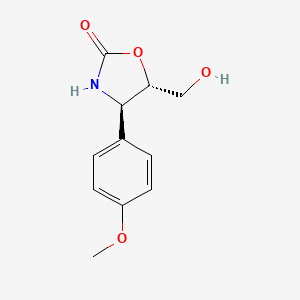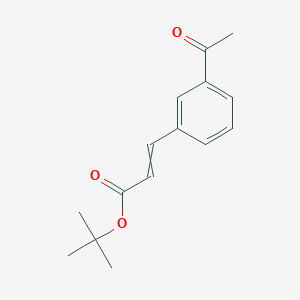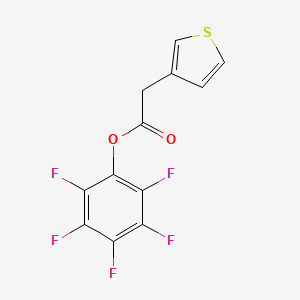![molecular formula C23H21NO3 B14239968 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one CAS No. 541549-77-3](/img/structure/B14239968.png)
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of naphthopyrans, which are known for their photochromic behavior, meaning they can change color when exposed to light. This property makes them useful in various applications, including optical lenses and other materials that require light-induced color changes.
Vorbereitungsmethoden
The synthesis of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then cyclized to form the final naphthopyran structure. Industrial production methods often utilize similar synthetic routes but may involve optimizations for yield and purity, such as the use of catalysts or specific reaction conditions to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic dye in the development of new materials with light-responsive properties.
Biology: The compound’s ability to change color under light exposure makes it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems, where light-induced changes can trigger the release of therapeutic agents.
Wirkmechanismus
The photochromic behavior of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is primarily due to the reversible opening and closing of the pyran ring upon exposure to light. When exposed to UV light, the compound undergoes a structural change that results in a color change. This process involves the absorption of light energy, which excites the electrons and leads to the breaking of the pyran ring. Upon removal of the light source, the compound returns to its original structure and color .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but may differ in their specific light absorption wavelengths and the speed of their color change. For example:
Spiropyrans: Known for their rapid color change and use in optical data storage.
Naphthopyrans: Often used in sunglasses and other optical applications due to their stability and range of color changes.
Chromenes: Another class of photochromic compounds with applications in light-sensitive coatings and inks.
Eigenschaften
CAS-Nummer |
541549-77-3 |
|---|---|
Molekularformel |
C23H21NO3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-[4-(diethylamino)phenyl]-2-hydroxybenzo[f]chromen-1-one |
InChI |
InChI=1S/C23H21NO3/c1-3-24(4-2)17-12-9-16(10-13-17)23-22(26)21(25)20-18-8-6-5-7-15(18)11-14-19(20)27-23/h5-14,26H,3-4H2,1-2H3 |
InChI-Schlüssel |
JKMAFXMALFTHID-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


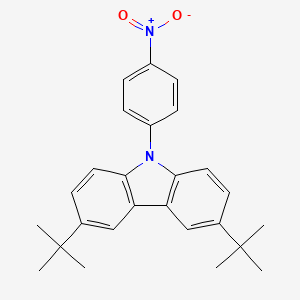
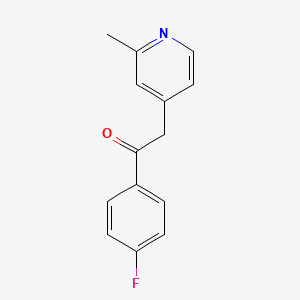
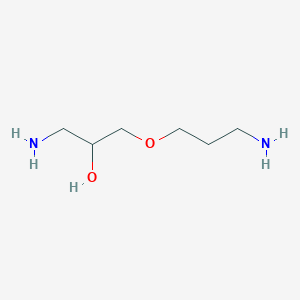
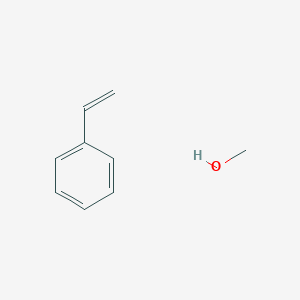
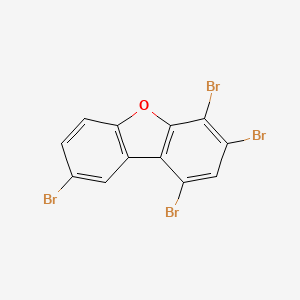
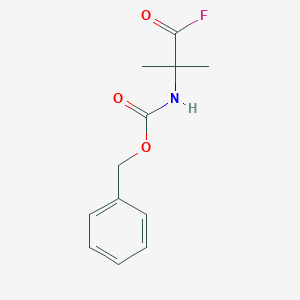
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
